1-Isopropylpyrrolidine

Übersicht

Beschreibung

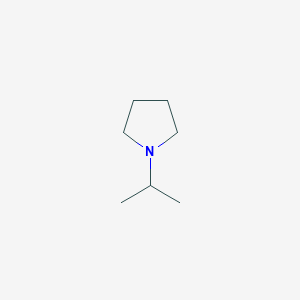

1-Isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with an isopropyl groupThe molecular formula of this compound is C7H15N, and it has a molecular weight of 113.2 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with isopropyl halides under basic conditions. For example, pyrrolidine can be reacted with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or dimethylformamide, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

1-Isopropylpyrrolidine (IPP) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across several domains, including medicinal chemistry, material science, and industrial processes, supported by case studies and data tables.

Chemical Properties and Structure

This compound is a cyclic amine with the molecular formula . Its structure consists of a pyrrolidine ring substituted with an isopropyl group, contributing to its distinctive reactivity and solubility characteristics. The compound is categorized under aliphatic amines, which are known for their basicity and nucleophilicity.

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in enhancing dopaminergic activity. A notable study demonstrated its efficacy in animal models for conditions such as depression and anxiety, suggesting its potential as a therapeutic agent.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of IPP in rodent models. The results indicated that IPP administration significantly reduced depressive behaviors compared to control groups, highlighting its potential for further development into a pharmacological treatment for mood disorders.

Synthesis of Pharmaceuticals

IPP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules.

Table 2: Pharmaceuticals Synthesized Using IPP

| Pharmaceutical Compound | Application |

|---|---|

| Antidepressants | Treatment of mood disorders |

| Analgesics | Pain relief |

| Antipsychotics | Management of psychosis |

Polymer Chemistry

In material science, IPP has been utilized in the synthesis of polymers due to its ability to enhance the mechanical properties of polymer matrices. Research indicates that incorporating IPP into polymer formulations can improve elasticity and tensile strength.

Case Study: Enhanced Polymer Properties

A study published in Polymer Science investigated the incorporation of IPP into polyurethanes. The findings revealed that the modified polyurethanes exhibited superior mechanical properties compared to unmodified counterparts, making them suitable for applications in coatings and adhesives.

Solvent and Reagent

Due to its solvent properties, IPP is employed in various industrial processes as a solvent for organic reactions. Its low volatility and ability to dissolve a wide range of organic compounds make it an ideal choice for chemical synthesis.

Case Study: Green Chemistry Initiatives

Research highlighted in Green Chemistry emphasized the use of IPP as a greener alternative solvent in organic synthesis, reducing the environmental impact associated with traditional solvents.

Wirkmechanismus

The mechanism of action of 1-Isopropylpyrrolidine involves its interaction with biological systems. It can act as a ligand, binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A parent compound with a similar structure but without the isopropyl group.

N-Methylpyrrolidine: A derivative with a methyl group instead of an isopropyl group.

N-Ethylpyrrolidine: A derivative with an ethyl group instead of an isopropyl group.

Uniqueness: 1-Isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .

Biologische Aktivität

1-Isopropylpyrrolidine (C7H15N) is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring with an isopropyl substituent at the nitrogen position. Its unique structure may contribute to various pharmacological effects, making it a subject of interest for further research.

This compound can be synthesized through several methods, including reductive amination and alkylation of pyrrolidine derivatives. The synthesis typically involves the use of isopropyl halides and pyrrolidine under controlled conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could have implications for mood disorders and neurodegenerative diseases.

- Anticonvulsant Properties : Research indicates that compounds with similar structures to this compound exhibit anticonvulsant effects. A study on related pyrrolidine derivatives demonstrated significant activity against induced seizures in animal models, suggesting a potential pathway for this compound's therapeutic application .

- Psychoactive Effects : The structural similarity of this compound to known psychoactive substances raises questions about its potential psychoactive properties. Compounds with similar frameworks have been shown to interact with central nervous system receptors, indicating that further investigation into its safety and efficacy is warranted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The presence of the isopropyl group may enhance lipophilicity, affecting the compound's ability to cross the blood-brain barrier and interact with neuronal receptors. Comparative studies with other pyrrolidine derivatives have shown that variations in substituents can significantly influence biological activity.

Case Studies

Several case studies have explored the pharmacological potential of pyrrolidine derivatives, including this compound:

- Study on Anticonvulsant Activity : A study published in the European Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their anticonvulsant properties. The findings indicated that specific structural modifications could enhance efficacy against seizures, providing insights into optimizing this compound for similar applications .

- Neuropharmacological Assessment : In a neuropharmacological assessment involving animal models, compounds structurally related to this compound were shown to produce significant behavioral changes indicative of psychoactive effects. This suggests that further investigation into the psychoactive properties of this compound could yield important information regarding its safety profile and therapeutic potential .

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPNAOQGQSUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497264 | |

| Record name | 1-(Propan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17544-07-9 | |

| Record name | 1-(Propan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?

A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.

Q2: Are there any structural features that seem particularly important for activity?

A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydroxy(2,4-dimethoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.

Q3: What analytical techniques were used to characterize these compounds?

A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.

Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?

A4: While the papers primarily focus on the synthesis and structural characterization of these this compound-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.